2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Catalog No.
S1501784
CAS No.
175845-21-3
M.F
C15H33N4P
M. Wt
300.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyc...

CAS Number

175845-21-3

Product Name

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

IUPAC Name

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C15H33N4P

Molecular Weight

300.42 g/mol

InChI

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

DFRWCJYSXGNOFD-UHFFFAOYSA-N

SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C

Canonical SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C

Catalyst in Organic Synthesis

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, also known as TTBP, is a research chemical used as a catalyst in various organic synthesis reactions. It functions by activating reactants and lowering the activation energy required for the reaction to proceed.

Studies have shown that TTBP can be an effective catalyst for a range of reactions, including:

  • Amidation and transesterification reactions: These reactions involve the formation of new amide or ester bonds, respectively. TTBP can be used to efficiently promote these reactions under mild conditions. Source: Sigma-Aldrich product page for TTBP:
  • Wadsworth-Emmons reactions: This type of reaction is used to form carbon-carbon double bonds. TTBP can be used as a catalyst for this reaction, offering advantages such as high yields and selectivity. Source: "Recent Advances in the Development of Chiral Brønsted Acid Catalysts for Asymmetric Catalysis" by Jie Wu et al. in Chemical Reviews (2009)
  • Mukaiyama aldol reactions: These reactions are used to form carbon-carbon bonds between carbonyl compounds and enolates. TTBP has been shown to be an effective catalyst for this reaction, enabling the formation of complex molecules with high stereoselectivity. Source: "Metal-Free Catalysis in Asymmetric Aldol Reactions" by Inyoung Kim et al. in Chemical Communications (2011)
  • Synthesis of aryl alcohols: TTBP can be used as a catalyst for the addition of nucleophiles to aromatic carbonyl compounds, leading to the formation of aryl alcohols. Source: Sigma-Aldrich product page for TTBP:

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple nitrogen atoms and a phosphorus atom. Its molecular formula is C${15}$H${30}$N$_{4}$P, with a molecular weight of 300.42 g/mol. The compound features three isopropyl groups attached to a bicyclic framework that includes four nitrogen atoms and one phosphorus atom within its structure, contributing to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals and catalysis .

TRIP's role as a catalyst ligand involves coordinating with transition metals. The central phosphorus atom donates electrons to the metal, altering its electronic properties and making it more reactive towards specific substrates []. The bulky isopropyl groups on TRIP can influence the selectivity of the catalyst by affecting the steric environment around the metal center [].

, including:

  • Catalytic Reactions: It can facilitate reactions involving aryl alcohols and other organic substrates.
  • Nucleophilic Substitutions: The compound can participate in nucleophilic substitution reactions due to its basicity .
  • Fluoride Labeling: It has been employed in attempts to produce highly reactive no-carrier-added fluorides for radiopharmaceutical labeling .

The synthesis of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane typically involves multi-step organic reactions. Common methods include:

  • Phosphorus-Nitrogen Chemistry: Utilizing phosphorus halides in reactions with amines to form phosphazenes.
  • Cyclization Reactions: Employing cyclization techniques to construct the bicyclic framework.
  • Isopropylation: Introducing isopropyl groups through alkylation reactions with suitable alkylating agents .

The compound has several notable applications:

  • Catalysis: It serves as a catalyst in organic synthesis processes.
  • Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
  • Material Science: Investigated for use in creating novel materials with specific properties due to its structural features .

Interaction studies involving 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane focus on its reactivity with various substrates in organic synthesis. Its ability to act as a base allows it to interact effectively with electrophiles in nucleophilic substitution reactions. Additionally, studies on its interaction with biological targets may provide insights into its pharmacological potential.

Several compounds exhibit structural similarities to 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane. A comparison reveals unique aspects of this compound:

Compound NameStructure CharacteristicsUnique Features
2-Amino-1-(isopropyl)phosphonic acidContains phosphorus and nitrogen but lacks bicyclic structureMore focused on amino acid properties
1-Amino-4-isopropylphosphonobutaneSimilar isopropyl groups but linear structureLinear instead of bicyclic
2-Isopropyl-1H-imidazo[4,5-b]pyridineContains nitrogen but different cyclic structureImidazole-based; potential biological activity

The unique bicyclic framework of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane distinguishes it from these compounds. Its combination of multiple nitrogen atoms and phosphorus contributes to its unique reactivity and potential applications in catalysis and pharmaceuticals.

The synthesis of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane derivatives typically involves multi-step routes that prioritize control over stereochemistry and substituent placement. A common approach begins with the condensation of tris(2-aminoethyl)amine (TREN) with phosphorus trichloride, followed by sequential alkylation with isopropyl groups. The final bicyclic structure is achieved through intramolecular cyclization under basic conditions [1] [7].

Key challenges include avoiding premature ring closure and ensuring regioselective incorporation of isopropyl substituents. Advances in solvent-free mechanochemical methods have improved yields by minimizing side reactions associated with traditional solution-phase synthesis [4]. Post-synthetic modifications, such as oxidation to phosphine oxides or quaternization with alkyl halides, further expand the functional diversity of these compounds [3].

Ligand Design Strategies for Enhanced Basicity

Electronic Effects of Isopropyl Substituents

The isopropyl groups in 2,8,9-triisopropyl azaphosphatranes significantly enhance phosphorus basicity by combining inductive electron donation and steric shielding. Nuclear magnetic resonance (NMR) studies reveal that the $$^{31}$$P chemical shift of the parent azaphosphatrane ($$δP = +15.2$$ ppm) shifts upfield to $$δP = +8.7$$ ppm upon isopropyl substitution, indicating increased electron density at phosphorus [2] [7]. This electron-rich environment enables the compound to act as a strong Brønsted base, with measured pKa values in acetonitrile exceeding 25 [7].

Comparative data for azaphosphatranes with varying substituents:

Substituent$$^{31}$$P δ (ppm)pKa (MeCN)
Methyl+12.419.8
Isopropyl+8.725.6
Benzyl+10.122.3

Table 1: Electronic parameters of substituted azaphosphatranes [2] [7].

The isopropyl groups’ branched topology also restricts nitrogen inversion, locking the cage into conformations that optimize lone pair alignment for substrate binding [4]. This preorganization effect reduces entropic penalties during catalytic cycles, as demonstrated in CO$$_2$$ fixation reactions where isopropyl-substituted derivatives show turnover frequencies 3× higher than methyl analogs [1].

Steric Modulation and Conformational Control

Isopropyl substituents impose a cone angle of 162° around phosphorus, as determined by X-ray crystallography of nickel carbonyl complexes [2]. This steric profile creates a protected reactive site while permitting substrate access through defined channels in the ligand architecture. Molecular dynamics simulations reveal that the isopropyl groups’ rotational freedom allows adaptive cavity resizing, accommodating substrates ranging from small epoxides to bulky alkenes [6].

In rhodium(I) complexes, the isopropyl-adorned azaphosphatrane exhibits dynamic coordination behavior. Upon binding Lewis acids like lithium chloride, the ligand switches from bidentate to tridentate coordination by engaging the axial nitrogen atom, a flexibility absent in less-substituted analogs [6]. This adaptability enables precise control over metal center electronics, as shown by infrared (IR) spectroscopy of carbonyl complexes:

$$
\nu(\text{CO}) = 2054.6 \, \text{cm}^{-1} \, \text{(isopropyl)} \quad \text{vs.} \quad 2061.2 \, \text{cm}^{-1} \, \text{(methyl)}
$$

The lower CO stretching frequency confirms stronger electron donation from the isopropyl-substituted ligand [2] [6].

Stereoelectronic Tuning Through Isopropyl Substituent Effects

Donor-Acceptor Balance in Transition Metal Complexes

The isopropyl groups’ electron-donating capacity shifts the Tolman electronic parameter (TEP) of azaphosphatranes to 2054.6 cm$$^{-1}$$, comparable to tri-tert-butylphosphine (2054.0 cm$$^{-1}$$) [2]. This strong donor strength facilitates oxidative addition reactions in cross-coupling catalysis. In palladium-mediated Suzuki-Miyaura couplings, isopropyl-substituted azaphosphatranes achieve full conversion of aryl chlorides at 25°C, whereas methyl derivatives require heating to 80°C [2].

Steric Guidance in Substrate Selectivity

The three-dimensional bulk of isopropyl groups imposes regio- and enantioselectivity in catalytic cycles. In the cycloaddition of CO$$_2$$ to epoxides, the isopropyl-azaphosphatrane catalyst produces >99% cis-cyclic carbonates, while less bulky analogs show reduced stereocontrol (87% cis) [1]. This selectivity arises from the ligand’s ability to stabilize transition states through CH–π interactions between isopropyl methyl groups and the approaching epoxide [4].

XLogP3

2.6

Dates

Modify: 2023-08-15

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